4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
Overview
Description
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C20H20INO3 and a molecular weight of 449.28 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and features a benzyloxy group at the 4-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position of the indole ring. It is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.
Iodination: The indole derivative undergoes iodination at the 3-position using iodine or an iodine-containing reagent under specific reaction conditions.
Benzyloxy Protection: The 4-position of the indole ring is protected with a benzyloxy group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Deprotection: The benzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the corresponding hydroxyl derivative.
Common reagents used in these reactions include palladium catalysts, boronic acids, and hydrogenation catalysts. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.
Scientific Research Applications
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application and the molecular targets involvedThe benzyloxy and iodine substituents may enhance binding affinity and specificity for these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can be compared with other indole derivatives, such as:
3-Iodoindole: Lacks the benzyloxy and tert-butyl ester groups, resulting in different reactivity and applications.
4-Benzyloxyindole:
1-tert-Butyl-3-iodoindole: Lacks the benzyloxy group, which influences its reactivity and applications.
The unique combination of substituents in this compound provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWYSDCTPHCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166059 | |
Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-27-2 | |
Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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